

physical and chemical properties of 2-Bromo-1-phenyl-pentan-1-one

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Compound of Interest

Compound Name: 2-Bromo-1-phenyl-pentan-1-one

Cat. No.: B138646

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An In-depth Technical Guide to 2-Bromo-1-phenyl-pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Bromo-1-phenyl-pentan-1-one**, a versatile synthetic intermediate. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development, with a focus on its role as a precursor to potentially bioactive compounds.

Core Compound Properties

2-Bromo-1-phenyl-pentan-1-one, also known as α -bromovalerophenone, is an aromatic ketone distinguished by a bromine atom at the alpha position to the carbonyl group.^{[1][2][3]} This structural feature imparts significant reactivity, making it a valuable building block in various chemical transformations.^[1]

Physical and Chemical Data

The physical and chemical properties of **2-Bromo-1-phenyl-pentan-1-one** are summarized in the table below. The compound is typically a yellow oily liquid at room temperature, though some sources describe it as a white crystalline powder, which is consistent with its reported melting point being close to ambient temperatures.^{[1][4][5]} It is largely insoluble in water but soluble in common organic solvents like methanol, ethanol, acetone, and chloroform.^[5]

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₃ BrO	[1] [3]
Molecular Weight	241.12 g/mol	[1] [3]
CAS Number	49851-31-2	[1]
Appearance	Bright yellow oily liquid or white crystalline powder	[1] [4] [6]
Melting Point	32-34 °C	
Boiling Point	94-96 °C at 0.25 Torr; 282.3 ± 13.0 °C at 760 mmHg	[2] [7]
Density	Approximately 1.310 g/cm ³	[2]
Solubility	Insoluble in water; Soluble in methanol, ethanol, acetone, chloroform, ethyl acetate, hexane, dichloromethane	[5]
XLogP3	3.7	[8]
Exact Mass	240.01498 Da	[7] [8]

Spectral Data Summary

While detailed experimental spectra are not readily available in the public domain, the following table summarizes the expected and reported spectral characteristics.

Technique	Key Features	Source(s)
¹ H NMR	Aromatic protons (multiplet, ~7.3–7.5 ppm), Ketone carbonyl proton (singlet, ~2.5–3.0 ppm)	[1]
¹³ C NMR	Carbonyl carbon, Aromatic carbons, Carbon bearing bromine (~30-40 ppm)	[1]
IR Spectroscopy	Strong carbonyl (C=O) stretch (~1700 cm ⁻¹)	[1]
Mass Spectrometry	Molecular ion peaks at m/z 240 and 242 (due to bromine isotopes)	[1]

Chemical Synthesis and Reactivity

2-Bromo-1-phenyl-pentan-1-one is primarily synthesized via the bromination of 1-phenyl-pentan-1-one (valerophenone). Its reactivity is dominated by the electrophilic nature of the carbon bearing the bromine atom and the carbonyl group, making it susceptible to nucleophilic attack and a versatile precursor for a range of derivatives.[1]

Experimental Protocol: Synthesis of 2-Bromo-1-phenyl-pentan-1-one

This protocol is based on the bromination of valerophenone using sodium bromide and hydrogen peroxide.

Materials:

- 1-phenyl-pentan-1-one (Valerophenone)
- Sodium Bromide (NaBr)
- 30% Hydrochloric Acid (HCl)

- 30% Hydrogen Peroxide (H_2O_2)
- Saturated Sodium Carbonate (Na_2CO_3) solution
- Saturated Brine ($NaCl$ solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Round-bottom flask
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 500 mL round-bottom flask, combine 16.2 g (0.1 mol) of valerophenone and 30.9 g (0.3 mol) of sodium bromide.
- Stir the mixture at room temperature and add 24 g (0.2 mol) of 30% hydrochloric acid.
- Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the stirring mixture.
- Continue stirring the reaction mixture for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, stop stirring and allow the layers to separate.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium carbonate solution and saturated brine.
- Combine the organic phases and dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain **2-bromo-1-phenyl-pentan-1-one** as a bright yellow oily liquid.

This method typically yields the product with a purity of around 98% (as determined by HPLC).

Biological Significance and Applications

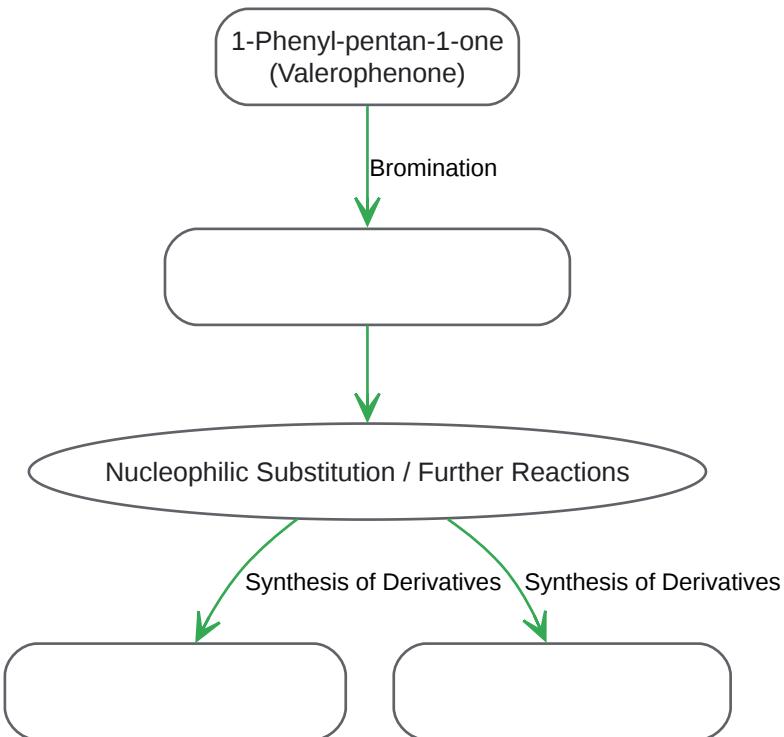
2-Bromo-1-phenyl-pentan-1-one is not known for its direct biological activity. Instead, its significance lies in its role as a key intermediate in the synthesis of molecules with potential therapeutic applications.

Precursor to Bioactive Molecules

Research has indicated that derivatives of **2-bromo-1-phenyl-pentan-1-one** exhibit interesting biological activities. It serves as a precursor for the synthesis of:

- Antimicrobial agents: Some derivatives have shown activity against a range of bacteria and fungi.
- KDM1A (LSD1) inhibitors: It has been used in the preparation of substituted imidazole derivatives that show inhibitory activity against the histone demethylase KDM1A, which is a target in cancer therapy.

The following diagram illustrates the logical relationship of **2-Bromo-1-phenyl-pentan-1-one** as a synthetic precursor.



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Logical workflow for the synthesis of bioactive compounds.

Experimental Protocols for Derivative Screening

Given its role as a synthetic intermediate, the following are generalized protocols for screening the biological activity of compounds derived from **2-Bromo-1-phenyl-pentan-1-one**.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.^[9]

Materials:

- Synthesized derivative of **2-Bromo-1-phenyl-pentan-1-one**
- Bacterial or fungal strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Positive control antibiotic (e.g., ampicillin, fluconazole)
- Negative control (vehicle, e.g., DMSO)

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium to achieve a range of concentrations.

- Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
- Add the microbial inoculum to each well containing the test compound dilutions.
- Include positive and negative control wells on each plate.
- Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
- After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.

Protocol: KDM1A (LSD1) Enzyme Inhibition Assay (Fluorescence-based)

This protocol describes a method to assess the inhibitory activity of a compound against the KDM1A enzyme.[\[10\]](#)

Materials:

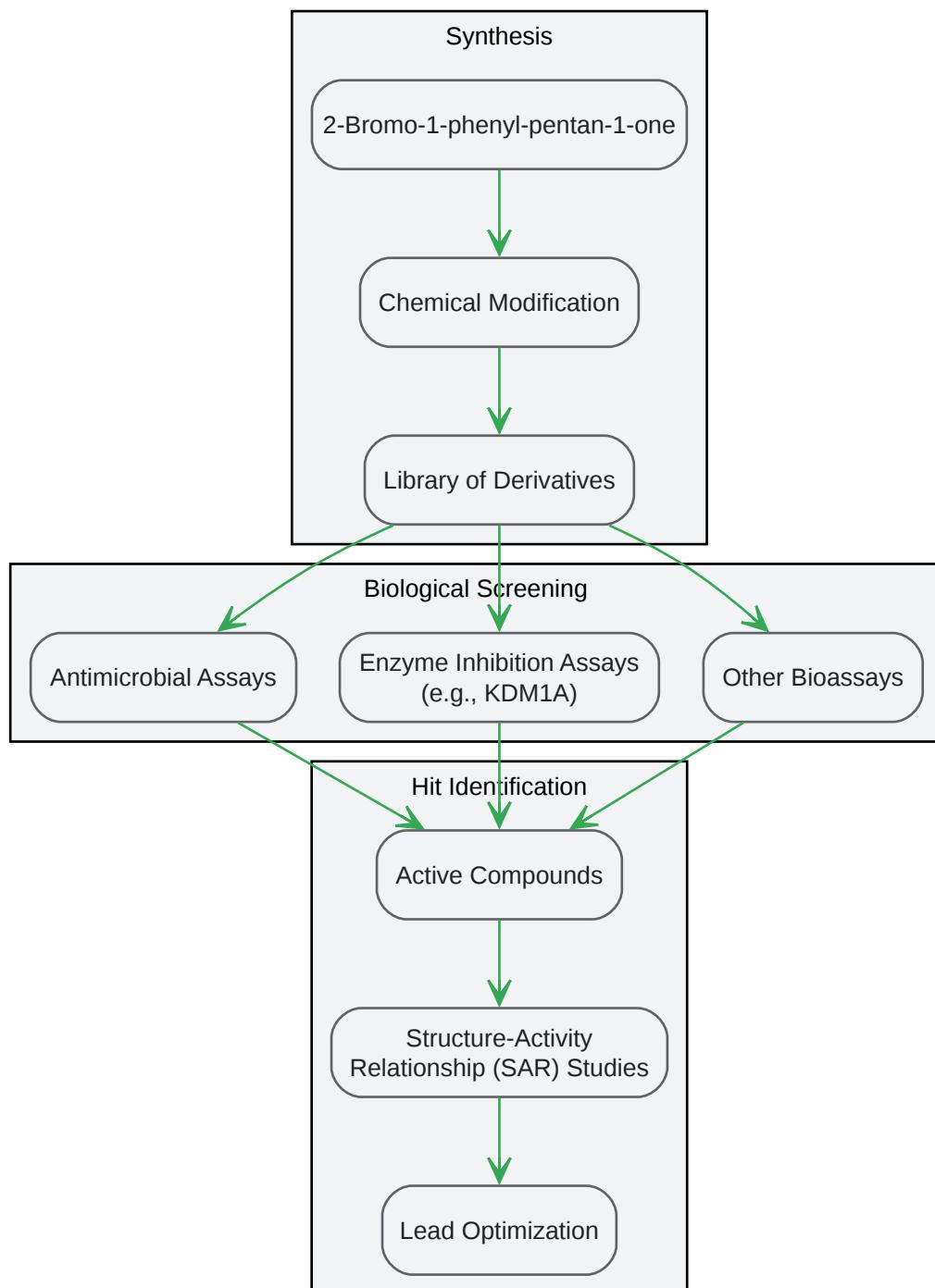
- Synthesized derivative of **2-Bromo-1-phenyl-pentan-1-one**
- Recombinant human KDM1A (LSD1) enzyme
- KDM1A substrate (e.g., a di-methylated histone H3 peptide)
- Assay buffer
- Horseradish peroxidase (HRP)
- Fluorescent probe (e.g., Amplex Red)
- Known KDM1A inhibitor (positive control)
- Black 96-well or 384-well microplates

- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compound in assay buffer.
- Add the diluted compounds to the wells of the microplate.
- Add the KDM1A enzyme to each well and incubate for a pre-determined time to allow for compound-enzyme interaction.
- Initiate the enzymatic reaction by adding the substrate and the HRP/Amplex Red detection mix.
- Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).
- Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red).
- Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

The following diagram illustrates a general workflow for screening the biological activity of derivatives.



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Workflow for the development of bioactive compounds.

Conclusion

2-Bromo-1-phenyl-pentan-1-one is a valuable and reactive intermediate in organic synthesis. While it does not appear to have direct biological applications, its utility as a precursor for compounds with potential antimicrobial and anticancer (via KDM1A inhibition) activities is evident. This guide provides essential data and protocols to aid researchers in the exploration and utilization of this compound in their drug discovery and development endeavors. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its therapeutic potential.

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